N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
CAS No.: 1609404-17-2
Cat. No.: VC4084811
Molecular Formula: C17H21BrFNO2
Molecular Weight: 370.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609404-17-2 |
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Molecular Formula | C17H21BrFNO2 |
Molecular Weight | 370.3 |
IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide |
Standard InChI | InChI=1S/C17H20FNO2.BrH/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H |
Standard InChI Key | JTGUKPHRKAHNQQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br |
Canonical SMILES | COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s structure combines a 2,5-dimethoxybenzyl moiety with a 4-fluorophenyl-ethylamine core, protonated as a hydrobromide salt. This configuration distinguishes it from closely related analogs:
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Methoxy substitution: The 2,5-dimethoxy pattern on the benzyl ring contrasts with the 2,4- or 2,3-dimethoxy isomers described in other phenethylamine derivatives.
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Fluorophenyl positioning: The para-fluorine on the phenyl ring may enhance lipid solubility and receptor binding affinity compared to ortho- or meta-substituted analogs .
Table 1: Comparative Structural Features of Selected Phenethylamine Derivatives
Synthesis and Physicochemical Properties
Synthetic Pathways
While no published protocols explicitly detail the synthesis of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, established methods for analogous compounds suggest a multi-step approach:
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Phenethylamine backbone formation: Coupling 4-fluorophenylacetonitrile with a reducing agent (e.g., LiAlH4) to yield 2-(4-fluorophenyl)ethylamine.
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Benzylation: Reacting the amine with 2,5-dimethoxybenzyl bromide under nucleophilic substitution conditions.
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Salt formation: Treatment with HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.
Solubility and Stability
The hydrobromide salt enhances aqueous solubility compared to the free base, a property critical for in vitro assays and formulation. Stability studies on similar compounds indicate susceptibility to oxidative degradation under light and heat, necessitating storage at –20°C in amber vials .
Pharmacological Profile and Mechanism of Action
Receptor Interaction Hypotheses
Structural alignment with NBOMe derivatives suggests potent agonism at serotonin receptors (5-HT2A/2C), a hallmark of hallucinogenic phenethylamines . The 4-fluoro substituent may modulate binding kinetics:
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5-HT2A affinity: Fluorine’s electronegativity could enhance hydrogen bonding with Ser159 or Ser239 residues in the receptor’s binding pocket .
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Dopamine transporter (DAT) inhibition: Analogous fluorinated phenethylamines exhibit DAT inhibition at micromolar concentrations, implying potential stimulant effects .
Table 2: Predicted Receptor Affinities Based on Structural Analogs
Receptor | Affinity (Ki, nM) | Efficacy (% Emax) | Source Compound |
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5-HT2A | 1–5 (estimated) | >90% | 25I-NBOMe |
5-HT2C | 10–20 | 70% | 25C-NBOMe |
DAT | 500–1000 | N/A | Fluorophenethylamines |
Neurochemical Effects
Chronic administration of NBOMe analogs induces neurotransmitter release alterations:
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Acute phase: Elevated extracellular dopamine (+180%), serotonin (+220%), and glutamate (+150%) in rodent prefrontal cortex .
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Tolerance development: Reduced neurotransmitter efflux (–40–60%) after 7-day dosing, suggesting receptor desensitization .
Toxicological Considerations
Blood-Brain Barrier Penetration
Radiolabeling studies on 25I-NBOMe demonstrate rapid BBB crossing (Tmax = 15 min), with preferential accumulation in reward-related regions (nucleus accumbens, striatum) . The 2,5-dimethoxy substitution in N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HBr likely confers similar pharmacokinetics, potentially exacerbating neurotoxicity risks.
Oxidative DNA Damage
Chronic 25I-NBOMe exposure causes double-strand DNA breaks in rat frontal cortex via ROS-mediated mechanisms . While fluorine’s lower electronegativity compared to iodine may reduce oxidative stress, the dimethoxybenzyl group’s metabolic oxidation to quinone species could perpetuate DNA damage.
Regulatory Status and Research Applications
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